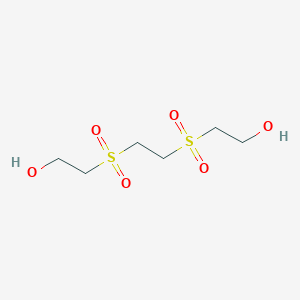

![molecular formula C12H11NO3 B1330598 2-[(Furan-2-Ylmethyl)amino]benzoic Acid CAS No. 501661-50-3](/img/structure/B1330598.png)

2-[(Furan-2-Ylmethyl)amino]benzoic Acid

Descripción general

Descripción

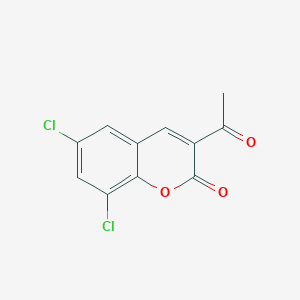

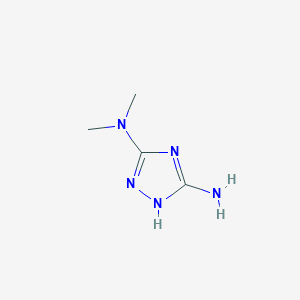

2-[(Furan-2-ylmethyl)amino]benzoic acid is a compound that features a furan ring, which is a heterocyclic organic compound, attached to a benzoic acid moiety through an amino linkage. The furan ring is known for its significance in the synthesis of biologically active molecules and pharmaceuticals. The amino linkage to the benzoic acid suggests potential for further chemical modifications and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of furan-2-yl amines and amino acids, which are closely related to 2-[(Furan-2-ylmethyl)amino]benzoic acid, has been described using an enantioselective approach. The key step involves the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to yield chiral amines . Additionally, synthetic routes to 2-(2-benzofuranyl)benzoic acids, which share structural similarities with the compound of interest, have been explored, leading to the successful intramolecular cyclization into benz indeno[2,1-d]furan-10-ones .

Molecular Structure Analysis

The molecular structure of 4-((furan-2-ylmethyl)amino)benzoic acid, a compound similar to the one of interest, has been confirmed using various spectroscopic methods including FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction provided detailed crystallographic and conformational analyses. Density functional theory (DFT) calculations were used to further validate the molecular structure, showing consistency with the experimental data .

Chemical Reactions Analysis

The Diels–Alder reaction, a cornerstone in synthetic organic chemistry, has been employed in the synthesis of benzoic acid derivatives starting from furan. This reaction, followed by dehydration, has been optimized to minimize side reactions and maximize yield. Such reactions are relevant to the synthesis and modification of furan-containing benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives have been studied through computational methods. DFT calculations have provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of these compounds with other molecules. These studies reveal important physicochemical properties that could influence the compound's behavior in biological systems or chemical reactions .

Aplicaciones Científicas De Investigación

1. Synthesis of Useful Amines from Biomass-Based Furan Compounds

- Summary of Application : Furanic oxygenates derived from lignocellulosic biomass can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

- Methods of Application : The transformation process requires catalysts with specific structures and functions to achieve satisfactory yields of target amines . For example, Lin et al. reported the continuous reductive amination of FF with HCOONH4 to synthesize a biomass-based tertiary amine of tris (2-furanylmethyl)amine .

- Results or Outcomes : Over an efficient Rh2P/NC catalyst, up to a 92% yield of tris (2-furanylmethyl)amine was achieved under mild reaction conditions of 60 °C and 3 MPa H2 .

2. Synthesis of Amides and Esters Containing Furan Rings

- Summary of Application : A novel method for the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions .

- Methods of Application : The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC .

- Results or Outcomes : After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .

3. Production of Pharmaceuticals, Resin, Agrochemicals, and Lacquers

- Summary of Application : Furan derivatives are used in the production of various industrial products, including pharmaceuticals, resin, agrochemicals, and lacquers .

- Results or Outcomes : The outcomes would be the successful synthesis of the desired products, such as pharmaceuticals, resin, agrochemicals, and lacquers .

4. Synthesis of Chiral Furans

- Summary of Application : Furan platform chemicals (FPCs) can be used to synthesize a wide range of compounds, including chiral furans .

- Methods of Application : The synthesis of chiral furans would involve specific chemical reactions, possibly involving catalysts, under controlled conditions .

- Results or Outcomes : The outcome would be the successful synthesis of chiral furans, which have potential applications in various fields .

5. Furan Platform Chemicals Beyond Fuels and Plastics

- Summary of Application : Furan platform chemicals (FPCs) derived from biomass can be used to synthesize a wide range of compounds .

- Methods of Application : The synthesis of these compounds would involve specific chemical reactions, possibly involving catalysts, under controlled conditions .

- Results or Outcomes : The outcome would be the successful synthesis of a variety of compounds that can be economically synthesized from biomass via FPCs .

6. Potential Cognitive Enhancer

- Summary of Application : Certain furan derivatives have been studied for their potential as cognitive enhancers .

- Methods of Application : The methods of application would involve administering the compound to subjects and then assessing cognitive performance .

- Results or Outcomes : The outcomes would be the observed effects on cognitive performance .

Safety And Hazards

Propiedades

IUPAC Name |

2-(furan-2-ylmethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-7,13H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPWCOBXHDAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318487 | |

| Record name | MLS000758512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Furan-2-Ylmethyl)amino]benzoic Acid | |

CAS RN |

501661-50-3 | |

| Record name | MLS000758512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)